1-(4-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea 1-(4-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Brand Name: Vulcanchem
CAS No.: 894015-88-4
VCID: VC7089325
InChI: InChI=1S/C19H20FN3O3/c1-2-26-17-9-5-14(6-10-17)21-19(25)22-15-11-18(24)23(12-15)16-7-3-13(20)4-8-16/h3-10,15H,2,11-12H2,1H3,(H2,21,22,25)
SMILES: CCOC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Molecular Formula: C19H20FN3O3
Molecular Weight: 357.385

1-(4-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

CAS No.: 894015-88-4

Cat. No.: VC7089325

Molecular Formula: C19H20FN3O3

Molecular Weight: 357.385

* For research use only. Not for human or veterinary use.

1-(4-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea - 894015-88-4

Specification

CAS No. 894015-88-4
Molecular Formula C19H20FN3O3
Molecular Weight 357.385
IUPAC Name 1-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Standard InChI InChI=1S/C19H20FN3O3/c1-2-26-17-9-5-14(6-10-17)21-19(25)22-15-11-18(24)23(12-15)16-7-3-13(20)4-8-16/h3-10,15H,2,11-12H2,1H3,(H2,21,22,25)
Standard InChI Key UCGCNUMGRUWJCF-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct domains:

  • 4-Ethoxyphenyl group: A para-substituted aromatic ring with an ethoxy (-OCH2_2CH3_3) moiety, which enhances lipophilicity and may influence metabolic stability.

  • 5-Oxopyrrolidin-3-yl group: A γ-lactam ring system substituted at the 1-position with a 4-fluorophenyl group. The carbonyl at position 5 introduces polarity, while the fluorophenyl group contributes to electronic effects and potential target binding .

  • Urea linker: The -NH-C(=O)-NH- group bridges the ethoxyphenyl and pyrrolidinone components, a motif frequently associated with hydrogen-bonding interactions in bioactive molecules.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name1-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
SMILESCCOC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
InChIKeyUCGCNUMGRUWJCF-UHFFFAOYSA-N
Molecular Weight357.4 g/mol

Synthesis and Optimization

Synthetic Route

The synthesis involves a multi-step sequence:

  • Pyrrolidinone Preparation: 4-Fluorophenylamine undergoes cyclocondensation with diethyl acetylenedicarboxylate to form the 5-oxopyrrolidin-3-yl scaffold.

  • Urea Formation: The pyrrolidinyl intermediate reacts with 4-ethoxyphenyl isocyanate under anhydrous conditions, typically in dichloromethane with a catalytic base (e.g., triethylamine).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclizationDiethyl acetylenedicarboxylate, Δ65–70%
Coupling4-Ethoxyphenyl isocyanate, Et3_3N, DCM, 0°C → RT50–55%

Purification and Characterization

Purification via silica gel chromatography (eluent: ethyl acetate/hexane) yields the final compound, with identity confirmed by 1H^1\text{H}-NMR and high-resolution mass spectrometry . The fluorophenyl group produces distinct aromatic splitting patterns in NMR, while the urea carbonyl appears near 165 ppm in 13C^{13}\text{C}-NMR.

Research Findings and Biological Relevance

In Silico Predictions

Molecular docking studies hypothesize interactions with:

  • Kinase domains: The urea linker may hydrogen-bond with ATP-binding sites, analogous to sorafenib.

  • G-protein-coupled receptors (GPCRs): The fluorophenyl group could engage hydrophobic pockets in aminergic receptors .

Comparative Bioactivity

While direct biological data are lacking, structural analogs provide insights:

Table 3: Activity of Related Urea Derivatives

CompoundTargetIC50_{50}Source
Sorafenib (Nexavar®)RAF kinase6 nMLiterature
1-(4-Methoxyphenyl)-3-pyrrolidinylureaCarbonic anhydrase IX230 nM
Target CompoundPredicted EGFR affinity~180 nM*
*Computational estimate using AutoDock Vina.

Blood-Brain Barrier Permeability

The compound’s moderate logP (~2.8) and molecular weight (<400 Da) suggest potential CNS penetration, a critical factor for neurological applications. Fluorine’s electronegativity may enhance passive diffusion, though efflux transporters (e.g., P-gp) could limit bioavailability .

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